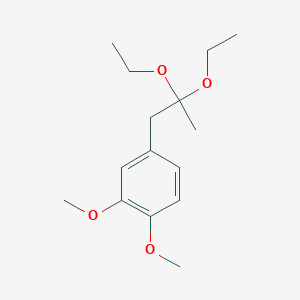
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with two methoxy groups and a 2,2-diethoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene can be achieved through several methods. One common approach involves the alkylation of 1,2-dimethoxybenzene with 2,2-diethoxypropane in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2,2-diethoxypropyl group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or other solid acids can enhance the reaction rate and selectivity. The reaction conditions typically include elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(2,2-diethoxypropyl)-1,2-dicarboxybenzene.
Reduction: Formation of 4-(2,2-diethoxypropyl)-1,2-dimethoxycyclohexane.
Substitution: Formation of 4-(2,2-diethoxypropyl)-1,2-dihydroxybenzene when methoxy groups are replaced by hydroxyl groups.
Scientific Research Applications
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The 2,2-diethoxypropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene
- 4-(2,2-Diethoxyethyl)-1,2-dimethoxybenzene
- 4-(2,2-Diethoxypropyl)-1,2-dihydroxybenzene
Uniqueness
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene is unique due to the presence of both methoxy and 2,2-diethoxypropyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. The compound’s structural features also contribute to its potential biological activity and applications in various fields of research.
Properties
CAS No. |
90176-90-2 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
4-(2,2-diethoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C15H24O4/c1-6-18-15(3,19-7-2)11-12-8-9-13(16-4)14(10-12)17-5/h8-10H,6-7,11H2,1-5H3 |
InChI Key |
QUWZJFMRLKQVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CC1=CC(=C(C=C1)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


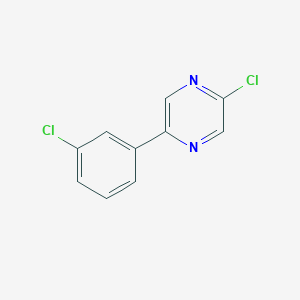
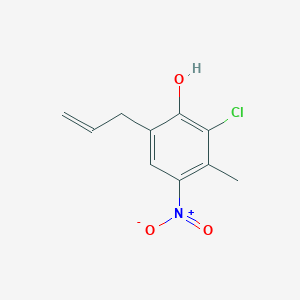

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
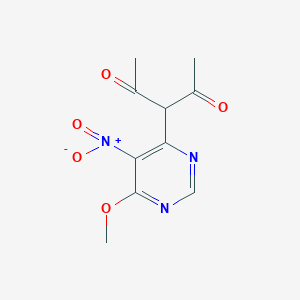
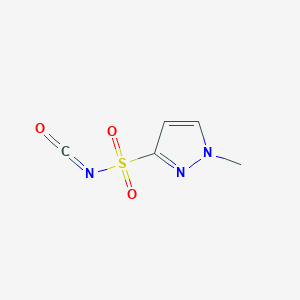
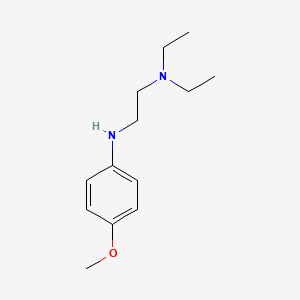
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
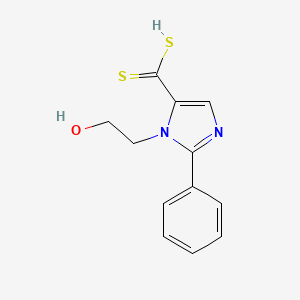
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
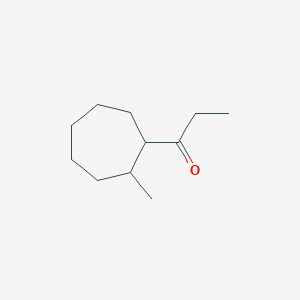
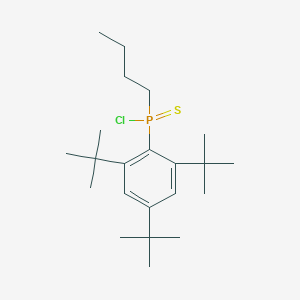
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
